rac-Propoxyphene-D5

Catalog No.
S1785199
CAS No.
136765-49-6
M.F
C22H29NO2
M. Wt
344.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-Propoxyphene-D5

CAS Number

136765-49-6

Product Name

rac-Propoxyphene-D5

IUPAC Name

[4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate

Molecular Formula

C22H29NO2

Molecular Weight

344.51

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/i7D,10D,11D,14D,15D

InChI Key

XLMALTXPSGQGBX-WVDYZBLBSA-N

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Rac-Propoxyphene-D5 is a deuterated derivative of propoxyphene, an opioid analgesic previously used for pain relief. This compound is distinguished by the substitution of five hydrogen atoms with deuterium, which enhances its utility in various analytical applications, particularly in mass spectrometry due to its unique isotopic signature. The molecular formula for rac-Propoxyphene-D5 is C22H29D5NO2C_{22}H_{29}D_5NO_2, with a molecular weight of approximately 344.50 g/mol . Its structural modifications allow it to serve as a reliable reference standard in pharmacokinetic studies and forensic toxicology.

  • Oxidation: This process can convert rac-Propoxyphene-D5 into ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield alcohols or amines, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as sodium hydroxide or potassium cyanide.

The specific products formed from these reactions depend on the reagents and conditions applied during the reaction process.

The synthesis of rac-Propoxyphene-D5 involves the incorporation of deuterium atoms into the propoxyphene structure through various methods:

  • Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms with deuterium in the presence of deuterium gas or deuterated solvents.
  • Use of Deuterated Reagents: Incorporating deuterated phenylacetic acid during synthesis can yield rac-Propoxyphene-D5.
  • Industrial Production: Large-scale production often employs controlled hydrogen-deuterium exchange reactions, requiring specialized equipment to ensure efficient incorporation of deuterium .

Rac-Propoxyphene-D5 has several applications in scientific research:

  • Analytical Chemistry: It serves as an internal standard in mass spectrometry for quantifying propoxyphene and its metabolites in biological samples.
  • Pharmacokinetics: The compound is utilized in studies assessing the absorption, distribution, metabolism, and excretion of propoxyphene.
  • Forensic Toxicology: It aids in detecting and quantifying propoxyphene in post-mortem samples.
  • Clinical Research: Rac-Propoxyphene-D5 is used to investigate the physiological effects of propoxyphene.

Studies involving rac-Propoxyphene-D5 focus on its interactions with various biological systems. Notably, it has been investigated for its potential cardiovascular effects due to its interaction with sodium channels and opioid receptors. These interactions raise concerns regarding cardiac safety profiles for users of propoxyphene derivatives . Understanding these interactions is crucial for assessing both therapeutic efficacy and safety.

Rac-Propoxyphene-D5 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Feature
PropoxypheneSimilar backboneOpioid analgesicAssociated with serious health risks
DextropropoxypheneSimilar backboneOpioid analgesicMore potent than racemic form
NorpropoxypheneMetabolite of propoxypheneAnalgesic metaboliteActive metabolite with distinct pharmacological profile
MethadoneDifferent backboneOpioid dependence treatmentLonger half-life and different receptor activity
BuprenorphineDifferent backbonePain managementPartial agonist with ceiling effect

Rac-Propoxyphene-D5's unique isotopic labeling makes it particularly valuable for analytical purposes, distinguishing it from other similar compounds that do not possess this feature.

XLogP3

4.2

Dates

Modify: 2023-08-15

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